4-chloro-8-methoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-8-methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H9ClN2O. It is a derivative of quinoline, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 8th position, and an amine group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-methoxyquinolin-3-amine typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a base, followed by chlorination and methoxylation . Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and sulfuric acid, followed by chlorination and methoxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and methoxylation reactions using continuous-flow setups. These setups allow for higher productivity and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-8-methoxyquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-8-methoxyquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-8-methoxyquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal ions, forming complexes that can interfere with biological processes. It can also inhibit enzymes and proteins involved in cellular functions, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloroquinoline: Lacks the methoxy group at the 8th position.
8-methoxyquinoline: Lacks the chlorine atom at the 4th position.
3-aminoquinoline: Lacks both the chlorine and methoxy groups.
Uniqueness
4-chloro-8-methoxyquinolin-3-amine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1600167-88-1 |
---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.